molecular formula C13H16N2 B13201629 7-Methyl-2-(pyrrolidin-3-YL)-1H-indole

7-Methyl-2-(pyrrolidin-3-YL)-1H-indole

Cat. No.: B13201629
M. Wt: 200.28 g/mol
InChI Key: DKXTUVYGLJKWKB-UHFFFAOYSA-N
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Description

7-Methyl-2-(pyrrolidin-3-YL)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the 7th position and a pyrrolidinyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(pyrrolidin-3-YL)-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methylindole with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(pyrrolidin-3-YL)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield hydrogenated products.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring or the pyrrolidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indoles, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

7-Methyl-2-(pyrrolidin-3-YL)-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Methyl-2-(pyrrolidin-3-YL)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can engage in π-π stacking interactions, while the pyrrolidine moiety can form hydrogen bonds or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-1H-indole: Lacks the pyrrolidine group, making it less versatile in terms of chemical reactivity and biological activity.

    2-(Pyrrolidin-3-YL)-1H-indole: Lacks the methyl group at the 7th position, which can influence its chemical properties and interactions.

    7-Methyl-2-(pyrrolidin-2-YL)-1H-indole: Similar structure but with a different position of the pyrrolidine group, affecting its reactivity and biological activity.

Uniqueness

7-Methyl-2-(pyrrolidin-3-YL)-1H-indole is unique due to the specific positioning of the methyl and pyrrolidine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

7-methyl-2-pyrrolidin-3-yl-1H-indole

InChI

InChI=1S/C13H16N2/c1-9-3-2-4-10-7-12(15-13(9)10)11-5-6-14-8-11/h2-4,7,11,14-15H,5-6,8H2,1H3

InChI Key

DKXTUVYGLJKWKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2)C3CCNC3

Origin of Product

United States

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